Aucuparin

描述

准备方法

Synthetic Routes and Reaction Conditions: Aucuparin can be synthesized through a series of chemical reactions starting from benzoyl-CoA and malonyl-CoA . The key enzyme involved in this biosynthetic pathway is biphenyl synthase, which catalyzes the formation of 3,5-dihydroxybiphenyl . This intermediate then undergoes sequential 5-O-methylation, 4-hydroxylation, and 3-O-methylation to form this compound .

Industrial Production Methods:

化学反应分析

Types of Reactions: Aucuparin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted biphenyl compounds.

科学研究应用

Biosynthesis of Aucuparin

This compound is synthesized through a series of enzymatic reactions involving biphenyl synthase (BIS) and cytochrome P450 enzymes. The biosynthetic pathway includes the following steps:

- Condensation of Benzoyl-CoA and Malonyl-CoA : The precursor 3,5-dihydroxybiphenyl is formed from benzoyl-CoA and three molecules of malonyl-CoA through the action of BIS.

- O-Methylation and Hydroxylation : The conversion to this compound involves two O-methylation steps and one hydroxylation step catalyzed by biphenyl 4-hydroxylase (B4H) .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| Biphenyl Synthase (BIS) | Catalyzes condensation to form 3,5-dihydroxybiphenyl | Sorbus aucuparia |

| Biphenyl 4-Hydroxylase (B4H) | Catalyzes hydroxylation to yield northis compound | Sorbus aucuparia |

| O-Methyltransferases | Catalyze O-methylation steps | Various plant sources |

Biological Activities

This compound exhibits several bioactive properties that make it valuable in various applications:

- Antifungal Activity : Studies have demonstrated that this compound possesses antifungal properties, particularly against pathogens affecting apple trees, such as Venturia inaequalis, which causes apple scab .

- Medicinal Uses : In traditional medicine, preparations containing rowanberries have been used for treating conditions like hemorrhoids, respiratory infections, and rheumatism. This compound is recognized for its potential therapeutic effects, including anti-inflammatory and antioxidant activities .

Table 2: Reported Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Antifungal | Effective against Venturia inaequalis | |

| Anti-inflammatory | Reduces inflammation in various models | |

| Antioxidant | Scavenges free radicals, protecting cells |

Agricultural Applications

The role of this compound in plant defense mechanisms has implications for agricultural practices:

- Phytoalexin Production : this compound acts as a phytoalexin, produced in response to pathogen attack, enhancing the resistance of plants like apples and pears to diseases .

- Elicitor Treatments : Research has shown that treating Sorbus aucuparia cell cultures with elicitors from pathogens can stimulate this compound production, suggesting potential applications in crop protection strategies .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Rowan Cell Cultures : Research conducted on elicitor-treated rowan cell cultures demonstrated significant increases in this compound levels following pathogen exposure. This study provides insights into optimizing conditions for enhanced phytoalexin production .

- Traditional Medicine Applications : In various cultures, rowanberry products have been used for medicinal purposes. For instance, in Lithuania and Romania, these products are utilized for their diuretic and anti-inflammatory properties .

作用机制

Aucuparin is compared with other biphenyl phytoalexins such as northis compound and eriobofuran . These compounds share similar biosynthetic pathways and antimicrobial properties but differ in their specific substitution patterns and biological activities . This compound is unique due to its specific hydroxyl and methoxy group substitutions, which contribute to its distinct chemical and biological properties .

相似化合物的比较

生物活性

Aucuparin, a biphenyl phytoalexin primarily found in the plant Sorbus aucuparia, exhibits a variety of biological activities that have garnered significant attention in recent research. This article explores the biosynthesis, antimicrobial properties, and therapeutic potential of this compound, supported by case studies and detailed research findings.

1. Biosynthesis of this compound

The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by biphenyl synthase (BIS) and cytochrome P450 enzymes. The process begins with the condensation of benzoyl-CoA and malonyl-CoA to form 3,5-dihydroxybiphenyl, which is subsequently modified through O-methylation and hydroxylation reactions.

Key Steps in this compound Biosynthesis:

- Formation of 3,5-Dihydroxybiphenyl : Catalyzed by biphenyl synthase (BIS).

- O-Methylation : Two distinct O-methyltransferases are involved.

- 4-Hydroxylation : Catalyzed by biphenyl 4-hydroxylase (B4H), a cytochrome P450 enzyme.

The optimal conditions for B4H activity were found to be pH 7.5 and a temperature of 30°C, with NADPH as a crucial cofactor for enzymatic reactions .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Against Bacillus subtilis : this compound showed notable activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

- Evaluation Against Antibiotic-Resistant Strains : Recent studies have synthesized derivatives of this compound, which exhibited comparable inhibitory effects to established antibiotics against resistant strains like Acinetobacter baumannii .

3. Therapeutic Applications

Recent research has highlighted the potential therapeutic applications of this compound, particularly in the context of pulmonary fibrosis.

Case Study: Pulmonary Fibrosis

A study demonstrated that this compound significantly inhibited bleomycin-induced pulmonary fibrosis in mouse models. The treatment resulted in reduced fibrosis markers and improved lung function, suggesting its role as a protective agent against lung damage .

4. Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

属性

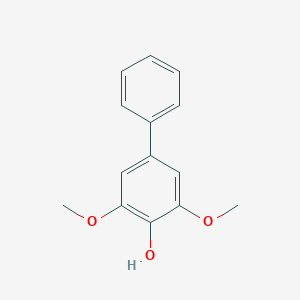

IUPAC Name |

2,6-dimethoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKBEANTNJGRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190353 | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-28-3 | |

| Record name | Aucuparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aucuparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUCUPARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。